molecular formula C6H9NaO2 B1431271 4-Methylpent-3-enoic acid, sodium salt CAS No. 1610028-38-0

4-Methylpent-3-enoic acid, sodium salt

Cat. No. B1431271
M. Wt: 136.12 g/mol
InChI Key: CYMJFJGATQHXOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpent-3-enoic acid, also known as Pyroterebic acid, is a chemical compound with the formula C6H10O2 . It has a molecular weight of 114.1424 .


Molecular Structure Analysis

The molecular structure of 4-Methylpent-3-enoic acid consists of an unbranched chain of five carbons connected by three single bonds and one double bond . The IUPAC Standard InChI is InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3, (H,7,8) .


Physical And Chemical Properties Analysis

4-Methylpent-3-enoic acid has a molecular weight of 114.1424 . The density of this compound is 0.987g/cm3 . It has a melting point of -2 °C .

Safety And Hazards

When handling 4-Methylpent-3-enoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

sodium;4-methylpent-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2.Na/c1-5(2)3-4-6(7)8;/h3H,4H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMJFJGATQHXOQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpent-3-enoic acid, sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpent-3-enoic acid, sodium salt
Reactant of Route 2
4-Methylpent-3-enoic acid, sodium salt
Reactant of Route 3
4-Methylpent-3-enoic acid, sodium salt
Reactant of Route 4
4-Methylpent-3-enoic acid, sodium salt
Reactant of Route 5
4-Methylpent-3-enoic acid, sodium salt
Reactant of Route 6
4-Methylpent-3-enoic acid, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.